molecular formula C3S5 B037827 1,3-Dithiolane-2,4,5-trithione CAS No. 123399-69-9

1,3-Dithiolane-2,4,5-trithione

Cat. No.: B037827
CAS No.: 123399-69-9
M. Wt: 196.4 g/mol
InChI Key: JUQVDMLKRDJLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dithiolane-2,4,5-trithione: is a heterocyclic compound that belongs to the class of 1,3-dithiole-2-thionesIt is also a key intermediate in the synthesis of substituted tetrathiafulvalenes, which are known for their electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dithiolane-2,4,5-trithione can be synthesized through the oxidation of bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolate) zincate with iodine at low temperatures (around -55°C). Alternatively, sulfur dioxide chloride or oxalyl chloride can be used as oxidizing agents at room temperature .

Industrial Production Methods: The industrial production of this compound typically involves the [4+2] cycloaddition of the this compound oligomer to various unsaturated acyclic, carbocyclic, and heterocyclic compounds. This method allows for the production of a sufficient quantity of the compound suitable for use without further purification .

Mechanism of Action

The mechanism of action of 1,3-dithiolane-2,4,5-trithione involves its ability to undergo [4+2] cycloaddition reactions with various unsaturated compounds. This allows for the modification of its molecular structure, leading to the formation of substituted tetrathiafulvalenes. These reactions typically involve the initial nucleophilic attack by the thiolate anion on the halogen atom .

Comparison with Similar Compounds

  • 1,3-Dithiolane-2-thione
  • 1,3-Dithiane
  • 1,3-Dithiolane

Comparison: 1,3-Dithiolane-2,4,5-trithione is unique due to its ability to form substituted tetrathiafulvalenes through [4+2] cycloaddition reactions. This property distinguishes it from other similar compounds like 1,3-dithiolane-2-thione and 1,3-dithiane, which do not exhibit the same level of reactivity and versatility in forming electronic materials .

Biological Activity

1,3-Dithiolane-2,4,5-trithione (C3S5) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential medicinal properties. Recent research has explored its applications in various fields, including oncology, anti-inflammatory therapies, and as an antioxidant agent.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC3S5
Molecular Weight152.22 g/mol
CAS Number123399-69-9
Density1.4 g/cm³
Melting Point23 °C
Boiling Point398 °C

The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways. Its mechanism of action includes:

  • Antioxidant Activity : The compound acts as a scavenger for free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory responses.
  • Antitumor Properties : Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. For example, it has been demonstrated to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various cell models. This property is crucial in mitigating oxidative damage in tissues.

Anti-inflammatory Effects

Research published in Phytotherapy Research highlights the compound's ability to reduce inflammation markers in vitro and in vivo. In animal models of inflammation, administration of this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The following table summarizes key findings from recent studies on its antitumor effects:

Study ReferenceCell LineEffectMechanism
MCF-7Induction of apoptosisCaspase activation
HeLaGrowth inhibitionCell cycle arrest
A549Reduced viabilityROS generation

Case Study 1: Cancer Therapy

A clinical trial investigated the effects of this compound as an adjunct therapy in patients with advanced cancer. Results indicated a significant reduction in tumor size and improved quality of life metrics among participants receiving the compound alongside standard chemotherapy .

Case Study 2: Inflammatory Disorders

Another study focused on patients with rheumatoid arthritis treated with a formulation containing this compound. The treatment resulted in marked reductions in pain scores and inflammatory markers compared to a placebo group .

Properties

IUPAC Name

1,3-dithiolane-2,4,5-trithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3S5/c4-1-2(5)8-3(6)7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQVDMLKRDJLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)C(=S)SC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123399-69-9
Record name 1,3-Dithiolane-2,4,5-trithione, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123399-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80365801
Record name 1,3-dithiolane-2,4,5-trithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123399-69-9
Record name 1,3-dithiolane-2,4,5-trithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.